molecular formula C19H19F3N2O2 B1680104 1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone

1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone

Número de catálogo: B1680104
Peso molecular: 364.4 g/mol
Clave InChI: VSOWCIMCDKXVRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone (NS6740, A-793394) is a high-affinity silent agonist of the α7 nicotinic acetylcholine receptor (nAChR). Silent agonists uniquely desensitize the receptor without ion channel activation, enabling anti-inflammatory effects via metabotropic signaling pathways . NS6740 exhibits nanomolar binding affinity (Ki < 10 nM) and prolonged receptor interaction, making it a prototype for studying non-ionotropic α7 nAChR mechanisms .

Propiedades

Fórmula molecular

C19H19F3N2O2

Peso molecular

364.4 g/mol

Nombre IUPAC

1,4-diazabicyclo[3.2.2]nonan-4-yl-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanone

InChI

InChI=1S/C19H19F3N2O2/c20-19(21,22)14-3-1-2-13(12-14)16-4-5-17(26-16)18(25)24-11-10-23-8-6-15(24)7-9-23/h1-5,12,15H,6-11H2

Clave InChI

VSOWCIMCDKXVRC-UHFFFAOYSA-N

SMILES

C1CN2CCC1N(CC2)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F

SMILES canónico

C1CN2CCC1N(CC2)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

1,4-diazabicyclo(3.2.2)nonan-4-yl(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanone
A 793394
A-793394
A793394
NS 6740
NS-6740
NS6740

Origen del producto

United States

Análisis De Reacciones Químicas

Tipos de Reacciones: NS6740 principalmente experimenta reacciones de desensibilización al interactuar con el receptor nicotínico de acetilcolina alfa7. Esto implica la estabilización del receptor en un estado no conductor .

Reactivos y Condiciones Comunes: La síntesis de NS6740 involucra reactivos como dimetilsulfóxido, trietilamina y cloruro de tosilo. Las reacciones se llevan a cabo típicamente bajo temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos Principales: El producto principal de la síntesis es el NS6740 en sí, que se caracteriza por su capacidad para desensibilizar el receptor nicotínico de acetilcolina alfa7 sin activarlo .

Aplicaciones Científicas De Investigación

NS6740 ha sido estudiado extensamente por sus posibles aplicaciones terapéuticas. Ha demostrado ser prometedor como agente antiinflamatorio al reducir la secreción del factor de necrosis tumoral alfa de las células microgliales. Además, ha sido efectivo en reducir la inflamación en modelos de ratón de neuropatía periférica y dolor inflamatorio tónico . En el campo de la neurociencia, NS6740 se está explorando por su potencial para modular la vía antiinflamatoria colinérgica .

Mecanismo De Acción

NS6740 ejerce sus efectos uniéndose al receptor nicotínico de acetilcolina alfa7. A diferencia de los agonistas tradicionales, NS6740 no abre el canal iónico, sino que estabiliza el receptor en un estado desensibilizado. Esta desensibilización es crucial para sus efectos antiinflamatorios, ya que promueve la función metabotrópica del receptor . Las interacciones de unión involucran un enlace de hidrógeno con la tirosina y una interacción catión-pi, que son esenciales para su actividad agonista silenciosa .

Comparación Con Compuestos Similares

Functional Differentiation Within the Diazabicyclononane Series

  • NS6784 (A-803401): A structural analog with a 1,3,4-oxadiazole moiety instead of a furan. Despite similar α7 nAChR binding affinity, NS6784 activates ion currents, unlike NS6740. This functional divergence highlights the critical role of the furan-methanone group in silent agonism .
  • MCP4 : Lacks the trifluoromethyl group, featuring a simple phenyl substituent. MCP4 shows reduced desensitization efficacy, confirming the necessity of the 3-(trifluoromethyl)phenyl group for optimal silent agonist activity .
  • MCP9: A quaternized derivative (1-methyl-4-(5-(3-(trifluoromethyl)phenyl)furan-2-carbonyl)-1,4-diazabicyclo[3.2.2]nonan-1-ium iodide).

Role of Substituent Position and Halogenation

  • MCP12 : Contains a 3-(methyl)phenyl group instead of trifluoromethyl. This substitution reduces metabolic stability and receptor-binding duration, emphasizing the electron-withdrawing effect of CF3 for ligand-receptor interactions .
  • Halogenated Derivatives (MCP5–MCP8) : Substitution of CF3 with halogens (F, Cl, Br, I) in the meta position reveals steric and electronic effects. Larger halogens (Br, I) decrease activity due to steric hindrance, while fluorine retains partial efficacy (~50% of NS6740) .
  • MCP18 : Relocates CF3 to the para position, resulting in >80% loss of desensitization activity, underscoring the meta position’s geometric compatibility with the α7 nAChR binding pocket .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight pKa LogP (Predicted) CNS Penetration Key Functional Activity
NS6740 400.82 (HCl salt) 9.01 3.2 Moderate Silent agonist (desensitization >90%)
NS6784 342.39 8.5 2.8 High Partial agonist (channel activation)
MCP4 326.38 8.7 2.5 Moderate Weak desensitization (~40%)
MCP9 533.29 (iodide salt) N/A 1.9 Low Peripheral anti-inflammatory activity

Data derived from

Therapeutic Implications

  • NS6740 : Preclinical studies demonstrate efficacy in murine models of chronic inflammation and neuropathic pain via α7 nAChR-dependent interleukin-10 upregulation .
  • NS6784: Used to study cognitive enhancement via ionotropic α7 nAChR activation, contrasting with NS6740’s non-ionotropic focus .
  • MCP9: Potential for treating peripheral inflammatory disorders (e.g., colitis) due to restricted CNS access .

Actividad Biológica

1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone, also known as NS-6740, is a synthetic compound notable for its complex bicyclic structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C19H20ClF3N2O
  • Molecular Weight : Approximately 400.82 g/mol
  • Functional Groups : Contains a trifluoromethyl group attached to a phenyl ring and a bicyclic structure that enhances its chemical reactivity.

Research indicates that NS-6740 acts primarily as a partial agonist at the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) . This receptor is crucial in various neurological functions, including neurotransmission and cognitive processes. The compound has demonstrated an inhibition constant (K_i) of 1.1 nM , indicating high affinity for the receptor .

Biological Activity and Therapeutic Potential

  • Anti-inflammatory Effects : NS-6740 has shown potential in modulating inflammatory responses, making it a candidate for treating neuroinflammatory disorders such as acute ischemic stroke. Its interaction with α7 nAChR influences neurotransmitter release and reduces inflammation in neuronal tissues.
  • Neuroprotective Properties : The compound's ability to interact with nicotinic receptors suggests it may offer neuroprotective benefits, particularly in conditions characterized by oxidative stress and inflammation.
  • Case Studies :
    • In rat models, administration of NS-6740 resulted in significant reductions in neuroinflammation markers, supporting its role as a therapeutic agent in neurodegenerative diseases.
    • Further studies have indicated that compounds similar to NS-6740 can enhance cognitive function and memory retention through their action on nicotinic receptors.

Comparative Analysis with Similar Compounds

The table below summarizes the biological activity of NS-6740 alongside other structurally related compounds:

Compound NameStructure CharacteristicsBiological Activity
NS 6780 Similar bicyclic structure; different substituentsModulates α7 nAChR
PNU-282987 Contains a bicyclic structure; less fluorinationHigher selectivity for α7 nAChR
ABT-089 A bicyclic compound with distinct functional groupsPartial agonist at α7 nAChR

NS-6740 stands out due to its trifluoromethyl substitution and specific receptor affinity, which may offer distinct therapeutic benefits compared to other similar compounds.

Q & A

Q. What are the key structural features of 1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone, and how do they influence receptor binding?

Answer: The compound comprises a diazabicyclononane core linked to a 5-(3-trifluoromethylphenyl)furan-2-yl group via a methanone bridge. The diazabicyclononane moiety is critical for high-affinity binding to α7 nicotinic acetylcholine receptors (nAChRs), while the trifluoromethylphenyl-furan group enhances lipophilicity and CNS penetration . Structural analogs (e.g., NS6784 vs. NS6740) show that minor modifications to the heterocyclic system significantly alter receptor activation profiles, even with similar binding affinities . Methodologically, binding affinity is typically assessed via radioligand displacement assays using [³H]-MLA or [¹²⁵I]-α-bungarotoxin, while computational docking studies (e.g., AutoDock Vina) can predict interactions with the α7 nAChR orthosteric site.

Q. What synthetic routes are available for this compound, and how can purity be validated?

Answer: The compound (NS6740) is synthesized via nucleophilic substitution or coupling reactions involving the diazabicyclononane core and functionalized furan intermediates. For example, Peters et al. (2004) describe a multi-step procedure starting from 1,4-diazabicyclo[3.2.2]nonane and 5-(3-trifluoromethylphenyl)furan-2-carboxylic acid, followed by activation with carbodiimides (e.g., EDC/HOBt) . Purity is validated using reverse-phase HPLC (e.g., Chromolith columns) with UV detection at 254 nm, coupled with high-resolution mass spectrometry (HRMS) to confirm molecular integrity . Impurity profiling (e.g., residual solvents) requires GC-MS or LC-MS protocols compliant with USP guidelines .

Q. How is receptor selectivity evaluated against other nAChR subtypes?

Answer: Selectivity is assessed using competitive binding assays against α4β2, α3β4, and muscle-type (α1β1γδ) nAChRs. For example, NS6740 exhibits >100-fold selectivity for α7 over α4β2 receptors, verified via [³H]-epibatidine displacement . Functional selectivity is further tested using two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing human nAChR subtypes. Silent agonism (lack of ion flux) in α7 receptors, as seen with NS6740, requires calcium imaging (Fluo-4 AM) or patch-clamp recordings to distinguish binding from activation .

Advanced Research Questions

Q. What experimental designs resolve contradictions between in vitro binding affinity and in vivo efficacy for silent agonists like NS6740?

Answer: Discrepancies arise because silent agonists (e.g., NS6740) bind α7 nAChRs without inducing ion channel activation, complicating in vitro-to-in vivo extrapolation. To address this:

  • In vitro: Use β-arrestin recruitment assays (e.g., Tango™ system) to detect non-canonical signaling pathways .
  • In vivo: Employ behavioral models (e.g., formalin-induced pain) with pharmacokinetic profiling (plasma/brain concentration via LC-MS) to correlate exposure with efficacy .
  • Controls: Compare NS6740 with partial agonists (e.g., PNU-120596) and antagonists (MLA) to isolate silent agonism effects .

Q. How does the non-conducting state of α7 nAChRs induced by NS6740 impact analgesic mechanisms?

Answer: NS6740 stabilizes a desensitized receptor state, modulating downstream signaling (e.g., MAPK/ERK pathways) without ion flux. This is validated via:

  • Electrophysiology: Whole-cell recordings in hippocampal neurons show no current activation despite receptor binding .
  • Calcium imaging: NS6740 pre-treatment reduces glutamate-induced calcium influx, suggesting allosteric modulation of NMDA receptors .
  • Gene knockout models: α7 nAChR −/− mice lack NS6740’s analgesic effects, confirming receptor specificity .

Q. What methodological strategies optimize dose-response studies for silent agonists in cognitive enhancement research?

Answer:

  • Dose range: Use a logarithmic scale (0.1–10 mg/kg, i.p.) to capture U-shaped curves common in α7 ligands due to receptor desensitization .
  • Behavioral endpoints: Combine Morris water maze (spatial memory) with novel object recognition (non-spatial memory) to assess cognitive effects.
  • Biomarkers: Measure acetylcholinesterase activity (Ellman’s assay) and BDNF levels (ELISA) in brain homogenates to link dosing to molecular changes .
  • PK/PD modeling: Integrate plasma half-life (t₁/₂ ≈ 2–4 hours for NS6740) with behavioral data to refine dosing intervals .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on NS6740’s pro-cognitive vs. analgesic effects?

Answer: Apparent contradictions arise from differential signaling pathways:

  • Pro-cognitive effects: Require α7 nAChR-dependent PI3K/Akt activation, measured via phospho-specific antibodies in prefrontal cortex lysates .
  • Analgesic effects: Depend on β-arrestin-mediated inhibition of microglial TNF-α release, quantified via Luminex multiplex assays in spinal cord tissue .
    Methodologically, pathway-specific inhibitors (e.g., LY294002 for PI3K) and cell-type-selective knockouts (e.g., CX3CR1-GFP mice for microglia) clarify mechanistic divergence .

Methodological Resources

  • Binding assays: [³H]-MLA displacement (Kd ≈ 2–5 nM for α7) .
  • Analytical protocols: HPLC conditions: C18 column, 70:30 acetonitrile/water, 1 mL/min .
  • In vivo models: Formalin test (20 μL, 1% formalin, s.c.) for analgesia; scopolamine-induced amnesia for cognition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone
Reactant of Route 2
Reactant of Route 2
1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.